molecular formula C16H21N3O2 B8743132 tert-Butyl (2-(isoquinolin-5-ylamino)ethyl)carbamate CAS No. 651309-89-6

tert-Butyl (2-(isoquinolin-5-ylamino)ethyl)carbamate

Cat. No.: B8743132
CAS No.: 651309-89-6
M. Wt: 287.36 g/mol
InChI Key: FUZFOYFSHUTVLN-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(isoquinolin-5-ylamino)ethyl)carbamate is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.36 g/mol. The purity is usually 95%.
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Properties

CAS No.

651309-89-6

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

tert-butyl N-[2-(isoquinolin-5-ylamino)ethyl]carbamate

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-9-18-14-6-4-5-12-11-17-8-7-13(12)14/h4-8,11,18H,9-10H2,1-3H3,(H,19,20)

InChI Key

FUZFOYFSHUTVLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=CC=CC2=C1C=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, a suspension of 5-bromoisoquinoline (416 mg, Spex), tris(dibenzylideneacetone)dipalladium(0) (92 mg), 2-(di-tert-butylphosphino)biphenyl (119 mg), N-(2-aminoethyl)carbamic acid tert-butyl ester (385 mg) and sodium tert-butoxide (269 mg) in toluene (5 ml) was stirred with heating at 80° C. for 2 hours. The reaction mixture was cooled to room temperature and added with ethyl acetate (5 ml). The insoluble matters were removed by filtration through Celite. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=2:1) to obtain the title compound (402 mg).
Quantity
416 mg
Type
reactant
Reaction Step One
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
385 mg
Type
reactant
Reaction Step One
Quantity
269 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
92 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

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